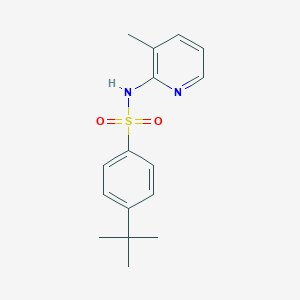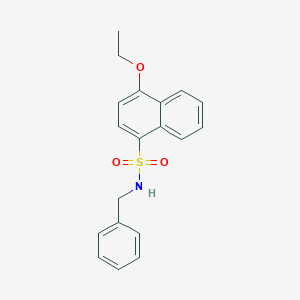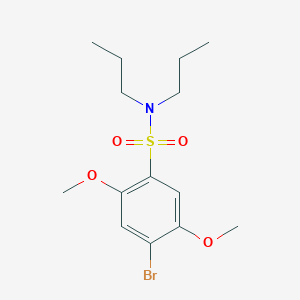
4-bromo-2,5-dimethoxy-N,N-dipropylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2,5-dimethoxy-N,N-dipropylbenzenesulfonamide is an organic compound with the molecular formula C14H22BrNO4S and a molecular weight of 380.3 g/mol . This compound is known for its unique chemical structure, which includes a bromine atom, two methoxy groups, and a sulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its interesting chemical properties.
Mechanism of Action
Target of Action
The primary targets of 4-bromo-2,5-dimethoxy-N,N-dipropylbenzenesulfonamide are the 5-hydroxytryptamine receptor 2C and 5-hydroxytryptamine receptor 2A . These receptors are part of the serotonin receptor family and play a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in mood regulation and other cognitive functions .
Mode of Action
The compound acts as a partial agonist at the 5-hydroxytryptamine receptor 2C and 5-hydroxytryptamine receptor 2A This partial activation can lead to changes in the transmission of serotonin signals, which can have various effects on mood and cognition .
Biochemical Pathways
Given its interaction with serotonin receptors, it likely influences theserotonergic pathways in the brain . These pathways are involved in a wide range of physiological processes, including mood regulation, sleep, appetite, and cognition .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide-ranging roles of serotonin in the body. Specific effects would depend on factors such as dosage, the individual’s physiological state, and the presence of other substances .
Preparation Methods
The synthesis of 4-bromo-2,5-dimethoxy-N,N-dipropylbenzenesulfonamide typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often involve the use of bromine or a brominating agent, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations can include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-bromo-2,5-dimethoxy-N,N-dipropylbenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation reactions typically target the methoxy groups or the sulfonamide group, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the reduction of the bromine atom or the sulfonamide group.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
4-bromo-2,5-dimethoxy-N,N-dipropylbenzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors. It is used in biochemical assays to investigate enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications. It is being investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
4-bromo-2,5-dimethoxy-N,N-dipropylbenzenesulfonamide can be compared with other similar compounds, such as:
4-bromo-2,5-dimethoxyphenethylamine:
4-bromo-2,5-dimethoxybenzaldehyde: This compound has a similar aromatic structure but contains an aldehyde group instead of a sulfonamide group.
4-bromo-2,5-dimethoxyamphetamine: This compound is structurally similar but contains an amine group instead of a sulfonamide group.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-bromo-2,5-dimethoxy-N,N-dipropylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrNO4S/c1-5-7-16(8-6-2)21(17,18)14-10-12(19-3)11(15)9-13(14)20-4/h9-10H,5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCHECKNWSQULJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=C(C=C(C(=C1)OC)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
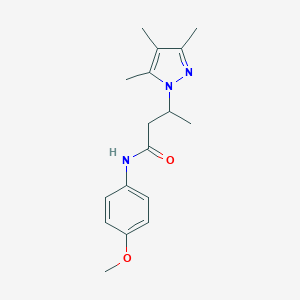
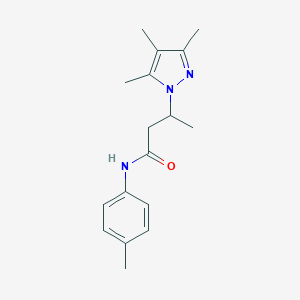
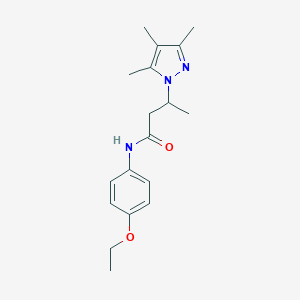
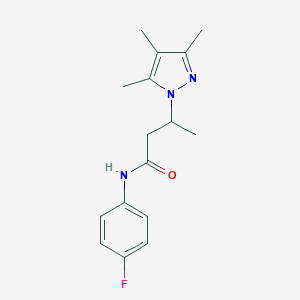
![1-(4-methoxyphenoxy)-3-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)propan-2-ol](/img/structure/B497374.png)
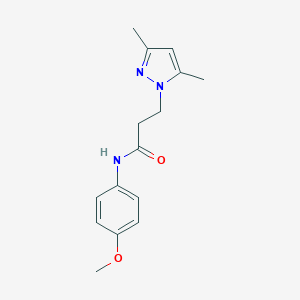
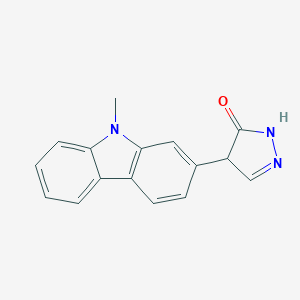
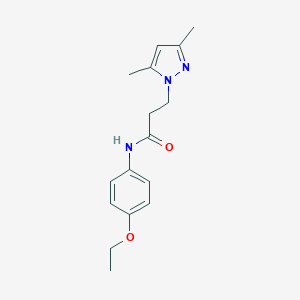
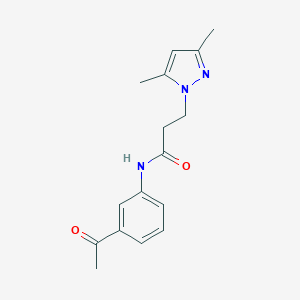
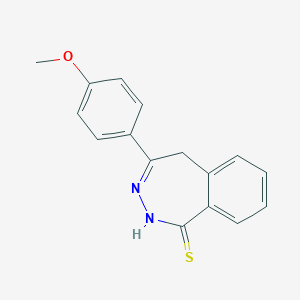
![6-(4-bromophenyl)-7-ethoxy-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B497385.png)
![4',9'-dimethoxy-6',7'-dihydrospiro(cyclohexane-1,7'-[5'H]-furo[3,2-g]chromene)-5'-one](/img/structure/B497389.png)
